molecular formula C17H14N2O2 B5724824 (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide CAS No. 330858-28-1

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B5724824
CAS No.: 330858-28-1
M. Wt: 278.30 g/mol
InChI Key: GRTBXEPASXQTPH-UVTDQMKNSA-N
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Description

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide (CAS: 330858-28-1) is an acrylamide derivative characterized by a prop-2-enamide backbone substituted with a cyano group, a 4-hydroxyphenylamine group, and a 4-methylphenyl group. The Z-configuration of the double bond between C2 and C3 imposes specific spatial constraints, influencing its electronic properties and intermolecular interactions . Key physicochemical properties include:

  • Molecular formula: C₁₇H₁₄N₂O₂
  • Molecular weight: 278.31 g/mol
  • Density: 1.289 g/cm³ (predicted)
  • Boiling point: 550.5°C (predicted)
  • pKa: 9.75 (predicted), indicating moderate acidity of the phenolic -OH group .

Properties

IUPAC Name

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-2-4-13(5-3-12)10-14(11-18)17(21)19-15-6-8-16(20)9-7-15/h2-10,20H,1H3,(H,19,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTBXEPASXQTPH-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between 4-hydroxybenzaldehyde and 4-methylbenzylamine in the presence of a suitable catalyst.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors due to its ability to form strong interactions with biological molecules.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyphenyl and methylphenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of cyanoacrylamides, which are studied for their corrosion inhibition, optical properties, and biological activity. Below is a comparative analysis with structurally related derivatives:

Compound Molecular Formula Substituents Key Findings Reference
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide (Target) C₁₇H₁₄N₂O₂ R¹: 4-hydroxyphenyl; R²: 4-methylphenyl Predicted corrosion inhibition via adsorption; limited bioactivity data.
ACR-2 : 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide C₁₇H₁₄N₂O₃ R¹: 4-hydroxyphenyl; R²: 4-methoxyphenyl 84.5% inhibition efficiency for copper in HNO₃; Langmuir adsorption isotherm.
ACR-3 : 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide C₁₆H₁₂N₂O₂ R¹: 4-hydroxyphenyl; R²: phenyl 86.1% inhibition efficiency; higher hydrophobicity enhances adsorption.
Terrestriamide : (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-oxoethyl]prop-2-enamide C₁₈H₁₇NO₄ R¹: 2-(4-hydroxyphenyl)-2-oxoethyl; R²: 4-hydroxy-3-methoxyphenyl Inhibits SARS-CoV-2 Mpro and spike protein via hydrogen bonding (hydroxyl/ketone groups).
XCT790 : (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide C₂₃H₁₅F₆N₃O₂S R¹: trifluoromethyl-thiadiazole; R²: bis(trifluoromethyl)phenoxy-methoxyphenyl Modulates G protein-coupled receptors; trifluoromethyl groups enhance metabolic stability.

Key Observations

However, ACR-2’s 4-methoxyphenyl substituent shows higher inhibition efficiency (84.5% vs. ACR-3’s 86.1%), suggesting electron-donating groups (e.g., -OCH₃) improve performance . The cyano group in all compounds facilitates electron withdrawal, stabilizing adsorbed layers on metals via π-backbonding.

Bioactivity and Hydrogen Bonding: Unlike terrestriamide (which binds SARS-CoV-2 proteins via hydroxyl/ketone interactions), the target compound’s cyano group and Z-configuration may limit hydrogen-bond donor capacity but enable alternative interactions (e.g., dipole-dipole) . XCT790’s trifluoromethyl groups confer metabolic resistance, a feature absent in the target compound, highlighting trade-offs between stability and synthetic complexity .

Synthetic and Analytical Methods: The target compound’s synthesis likely parallels ACR-2/ACR-3, involving Knoevenagel condensation of cyanoacetamide with substituted benzaldehydes, followed by Z/E isomer separation via chromatography . Characterization via FTIR (C≡N stretch ~2200 cm⁻¹), ¹H NMR (olefinic proton splitting for Z-configuration), and MS confirms structure .

Biological Activity

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide, also known as a derivative of the chalcone family, has garnered attention due to its diverse biological activities. This compound features a unique structure that includes cyano, hydroxyphenyl, and methylphenyl groups, which contribute to its potential pharmacological properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18_{18}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 284.32 g/mol
  • Density : 1.184 g/cm³
  • Boiling Point : Approximately 418.8°C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Cell Signaling Modulation : It influences signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma), MCF-7 (breast cancer), and DU145 (prostate carcinoma). The mechanism involves cell cycle arrest and modulation of apoptotic pathways.
    Cell LineInhibition Rate (%)IC50_{50} (μM)
    HepG299.986.92
    MCF-7100.398.26
    DU14599.937.89
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.
  • Antioxidant Properties : Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies

  • Antitumor Mechanism Study : A study investigated the effects of this compound on HepG2 cells. Results indicated that treatment with this compound significantly increased the percentage of cells in the S phase of the cell cycle, suggesting a mechanism for its antitumor activity through cell cycle modulation.
    • Flow Cytometry Analysis Results :
      • Control: 28% in S phase
      • Treated with 2 μM: 36%
      • Treated with 4 μM: 37%
      • Treated with 8 μM: Significant increase observed
  • Inflammation Model : In a model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundHydroxy and cyano groupsEnhanced reactivity due to functional groups
(Z)-2-cyano-N-(3-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamideHydroxy group at different positionAltered biological activity

The presence of specific functional groups such as hydroxy and cyano enhances the reactivity and biological interactions of these compounds, making them suitable candidates for further medicinal chemistry research.

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